
N-(5-tributylstannylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tributylstannylpyridin-2-yl)acetamide is an organotin compound that features a pyridine ring substituted with a tributylstannyl group at the 5-position and an acetamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tributylstannylpyridin-2-yl)acetamide typically involves the stannylation of a pyridine derivative followed by acetamidation. One common method involves the reaction of 2-bromo-5-tributylstannylpyridine with acetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-tributylstannylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamide group can yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., iodine) and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Production of oxides or hydroxylated compounds.
Reduction: Generation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-tributylstannylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-(5-tributylstannylpyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can participate in various catalytic processes. The acetamide group can interact with biological targets, potentially inhibiting specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the tributylstannyl group, making it less versatile in organometallic chemistry.
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: Contains hydroxyl and methyl groups, offering different reactivity and biological activity profiles.
Uniqueness
N-(5-tributylstannylpyridin-2-yl)acetamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in organometallic chemistry. This makes it a valuable compound for synthetic and medicinal chemistry research.
Eigenschaften
Molekularformel |
C19H34N2OSn |
|---|---|
Molekulargewicht |
425.2 g/mol |
IUPAC-Name |
N-(5-tributylstannylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N2O.3C4H9.Sn/c1-6(10)9-7-4-2-3-5-8-7;3*1-3-4-2;/h2,4-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3; |
InChI-Schlüssel |
FIWSXMWGWQATRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


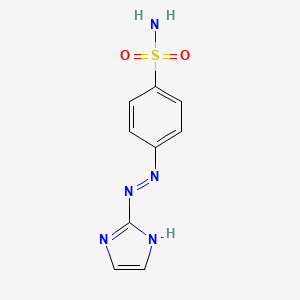

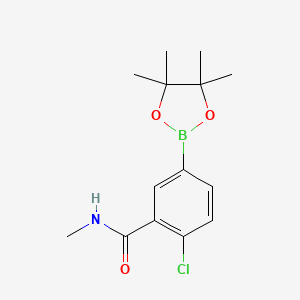
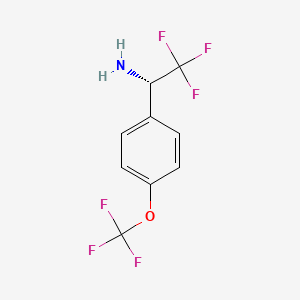
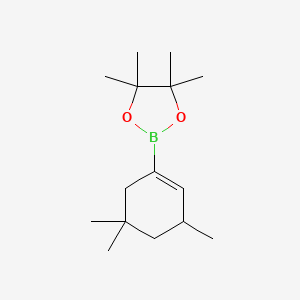
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
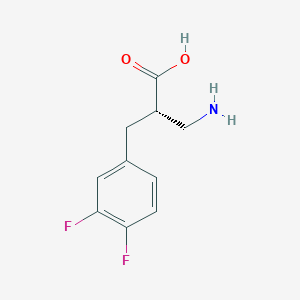
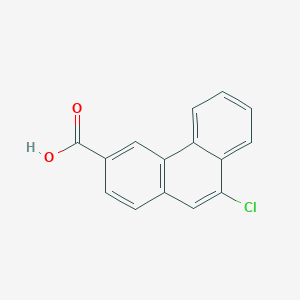

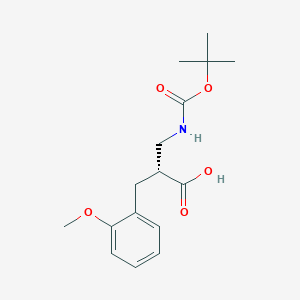
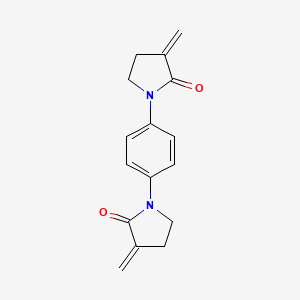

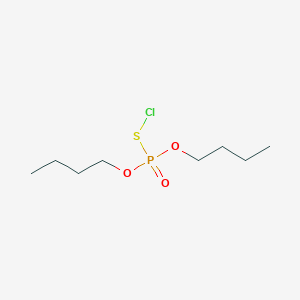
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
